molecular formula C20H25F3N4O5 B13557453 3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid

3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid

Cat. No.: B13557453
M. Wt: 458.4 g/mol
InChI Key: MQKDCEKEGKSJRP-UHFFFAOYSA-N
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Description

3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindoline core, a piperidine ring, and a trifluoroacetic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Isoindoline Core: This step involves the cyclization of a suitable precursor to form the isoindoline ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Introduction of the Aminopentyl Group: The aminopentyl group is added via an amide bond formation.

    Addition of Trifluoroacetic Acid:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular processes and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research.

Properties

Molecular Formula

C20H25F3N4O5

Molecular Weight

458.4 g/mol

IUPAC Name

3-[7-(5-aminopentylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H24N4O3.C2HF3O2/c19-9-2-1-3-10-20-14-6-4-5-12-13(14)11-22(18(12)25)15-7-8-16(23)21-17(15)24;3-2(4,5)1(6)7/h4-6,15,20H,1-3,7-11,19H2,(H,21,23,24);(H,6,7)

InChI Key

MQKDCEKEGKSJRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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